Ethyl 4-[(2-ethoxyphenyl)amino]quinoline-3-carboxylate
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Overview
Description
Ethyl 4-[(2-ethoxyphenyl)amino]quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Quinoline derivatives are significant due to their unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-ethoxyphenyl)amino]quinoline-3-carboxylate typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate. This reaction proceeds through a series of steps, including condensation, cyclization, and esterification . The reaction conditions often require the use of catalysts such as transition metals or metal-free ionic liquids, and can be enhanced by ultrasound irradiation or green reaction protocols .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs scalable and environmentally friendly methods. These methods may include the use of heterogeneous catalysts for aerobic dehydrogenation or visible-light-mediated reactions using stable and inexpensive catalysts .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-ethoxyphenyl)amino]quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline N-oxides back to quinolines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as Hantzsch esters for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline N-oxides, while substitution reactions can produce a wide range of functionalized quinoline derivatives .
Scientific Research Applications
Ethyl 4-[(2-ethoxyphenyl)amino]quinoline-3-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-ethoxyphenyl)amino]quinoline-3-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibit enzyme activities, or modulate receptor functions, leading to various biological effects . The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, such as:
4-Hydroxyquinoline: Known for its antimicrobial properties.
8-Hydroxyquinoline: Used in the production of metal complexes with luminescent properties.
Ciprofloxacin: A well-known quinolone antibiotic.
Uniqueness
Ethyl 4-[(2-ethoxyphenyl)amino]quinoline-3-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ethoxyphenyl and carboxylate groups provide additional sites for functionalization, making it a versatile compound for various applications .
Properties
Molecular Formula |
C20H20N2O3 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
ethyl 4-(2-ethoxyanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C20H20N2O3/c1-3-24-18-12-8-7-11-17(18)22-19-14-9-5-6-10-16(14)21-13-15(19)20(23)25-4-2/h5-13H,3-4H2,1-2H3,(H,21,22) |
InChI Key |
RGQXKMNJEYMZGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=C(C=NC3=CC=CC=C32)C(=O)OCC |
Origin of Product |
United States |
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